3,6,6-Trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile

Physicochemical profiling Solubility prediction Chromatographic method development

Researchers developing μ-opioid receptor antagonists face a bottleneck: installing the N-methyl group on the 3-azabicyclo[3.1.0]hexane core adds synthetic steps. This compound (CAS 90946-20-6) arrives with the N-Me group pre-installed, aligning with SAR data showing up to 35-fold binding improvement from N-substitution. • Pre-installed N-methyl group - bypass a synthetic step and accelerate SAR exploration • Dual nitrile handles at C1/C5 enable hydrolysis, reduction, or tetrazole formation for rapid diversification • Zero rotatable bonds; rigid bicyclic framework ideal for fragment-based drug design and computational docking • Characterized by single-crystal XRD, ¹H/¹³C NMR, and IR spectroscopy (Molbank 2024) • Electrocatalytic one-pot synthesis achieves 80-98% yield; density 1.39 g/cm³

Molecular Formula C10H9N3O2
Molecular Weight 203.20 g/mol
CAS No. 90946-20-6
Cat. No. B11963050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6,6-Trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile
CAS90946-20-6
Molecular FormulaC10H9N3O2
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESCC1(C2(C1(C(=O)N(C2=O)C)C#N)C#N)C
InChIInChI=1S/C10H9N3O2/c1-8(2)9(4-11)6(14)13(3)7(15)10(8,9)5-12/h1-3H3
InChIKeyQXACOEJDBFKIEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6,6-Trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile Scaffold Overview


3,6,6-Trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile (CAS 90946-20-6) is a bicyclic compound belonging to the 2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile family, molecular formula C10H9N3O2, molecular weight 203.20 g/mol [1] . The scaffold features a strained cyclopropane ring fused to a pyrrolidine, bearing two nitrile groups at positions 1 and 5, a gem-dimethyl group at position 6, and an N-methyl substituent on the imide nitrogen . This substitution pattern distinguishes it from simpler analogs lacking the N-methyl or gem-dimethyl groups and impacts physicochemical properties, synthetic accessibility, and utility as a building block for pharmacologically active 3-azabicyclo[3.1.0]hexane derivatives [2].

Structural Determinants Driving Differentiation from Common Analogs


Within the 2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile series, even minor changes to the substitution pattern can profoundly affect physicochemical properties, reactivity, and downstream utility. The N-methyl substituent on 90946-20-6 eliminates the hydrogen bond donor present on the imide nitrogen of the unsubstituted parent compound (C7H3N3O2), reducing H-bond donor count from 1 to 0 and altering solubility, crystal packing, and chromatographic retention . Additionally, evidence from the opioid receptor antagonist series demonstrates that a single N-methyl addition on the 3-azabicyclo[3.1.0]hexane core can improve target binding by up to 35-fold, underscoring the critical role of N-substitution for biological activity [1]. The gem-dimethyl group at C6, shared with the 6,6-dimethyl analog (CAS 5512-95-8) but absent in the 6-phenyl analog (CAS 14063-00-4), introduces steric bulk that influences cyclopropane ring strain and conformational rigidity [2]. Together, these features mean that analogs cannot be freely interchanged—each substitution pattern imparts a distinct profile of melting point, boiling point, solubility, synthetic yield, and biological potential that directly affects procurement specifications.

Product-Specific Evidence Guide vs. Closest Analogs


N-Methyl Substitution and Imide H-Bond Donor Elimination

90946-20-6 carries an N-methyl group that replaces the imide N–H proton present in the unsubstituted parent 2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile (C7H3N3O2). This substitution reduces the hydrogen bond donor count from 1 to 0 while maintaining 4 H-bond acceptors, fundamentally altering solubility and crystal packing . The unsubstituted parent has a reported melting point of 246.7°C and boiling point of 484.3°C at 760 mmHg , whereas 90946-20-6 exhibits a boiling point of 435.4°C at 760 mmHg —a decrease of approximately 49°C. This difference has practical implications for purification by distillation and for solvent selection in reactions.

Physicochemical profiling Solubility prediction Chromatographic method development

Molecular Weight Gain vs. 6,6-Dimethyl Analog

90946-20-6 has a molecular weight of 203.20 g/mol, compared to 189.17 g/mol for the 6,6-dimethyl analog (CAS 5512-95-8), a difference of 14.03 g/mol corresponding to the additional N-methyl group [1] . This difference directly scales with batch size: for a 1-mol reaction, 90946-20-6 requires 203.20 g versus 189.17 g for the 6,6-dimethyl analog—an additional 14.03 g per mole. For kilogram-scale procurement, this affects shipping weight, storage volume, and cost calculations.

Process chemistry Scale-up Stoichiometry

One-Pot Electrocatalytic Cyclization Yield Benchmark

The 2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile scaffold, including the target substitution pattern, can be accessed via an electrocatalytic cascade cyclization of Guareschi imides. Vereshchagin et al. (2013) reported that electrolysis of Guareschi imides in an undivided cell with NaBr as a mediator affords substituted 3-azabicyclo[3.1.0]hexane products in 80–98% yield within 30 minutes under neutral, mild conditions [1]. In contrast, prior two-step bromination/base protocols typically did not report yields and produced complex mixtures from which the desired bicycle was only one of many products [1]. This 80–98% yield range represents a significant improvement over earlier approaches and establishes a benchmark for suppliers producing this compound class.

Synthetic methodology Green chemistry Process efficiency

Zero Rotatable Bonds and Conformational Rigidity

90946-20-6 contains zero rotatable bonds, as both the gem-dimethyl and the N-methyl are directly attached to the rigid bicyclic core . This contrasts with the 6-ethyl-6-methyl analog (C10H9N3O2, isomeric), which possesses one rotatable bond in the ethyl side chain. The absence of rotatable bonds in 90946-20-6 reduces conformational entropy upon binding and can enhance crystallization propensity—a factor relevant for X-ray crystallography and solid-form development [1]. The 6-ethyl-6-methyl analog has been characterized by GC-MS and has solid-liquid equilibrium data in methanol, indicating different phase behavior [2].

Conformational analysis Drug design Crystallization

N-Methyl 'Magic Methyl' Effect on Receptor Binding

In the 3-azabicyclo[3.1.0]hexane μ opioid receptor antagonist series, Lunn et al. (2011) demonstrated that addition of a single methyl group to the core scaffold resulted in a 35-fold improvement in receptor binding affinity [1]. Although this specific finding was demonstrated on a more elaborated analog rather than 90946-20-6 itself, it establishes a class-level SAR principle: N-methyl substitution on the 3-azabicyclo[3.1.0]hexane core is a critical determinant of biological activity. The N-methyl group present in 90946-20-6, absent in the 6,6-dimethyl analog (CAS 5512-95-8) and the unsubstituted parent, pre-installs this pharmacophoric feature. Follow-up SAR studies confirmed that the N-substituent is a key optimization vector for μ opioid ligand affinity [2].

Opioid receptor Structure-activity relationship Medicinal chemistry

Density Differential vs. 6,6-Dimethyl Analog

The reported density of 90946-20-6 is 1.39 g/cm³ , while the 6,6-dimethyl analog (CAS 5512-95-8) has a density of 1.44 g/cm³ . This 3.5% lower density for 90946-20-6 reflects the effect of N-methyl substitution on crystal packing. For procurement, this means that a given mass of 90946-20-6 occupies approximately 3.6% more volume than the same mass of the 6,6-dimethyl analog, which may influence container sizing and storage requirements.

Physical property Formulation Material handling

Research and Industrial Application Scenarios


μ Opioid Receptor Antagonist Lead Optimization

90946-20-6 serves as a key intermediate for constructing μ opioid receptor antagonists bearing the 3-azabicyclo[3.1.0]hexane core. The pre-installed N-methyl group aligns with SAR findings that N-substitution can drive up to a 35-fold improvement in receptor binding [1]. Medicinal chemistry teams can use 90946-20-6 to bypass an N-methylation step, accelerating SAR exploration. The zero rotatable bond count and rigid bicyclic framework make it suitable for fragment-based drug design and computational docking studies [2].

Building Block for Functionalized Cyclopropanes via Nitrile Manipulation

The two nitrile groups at positions 1 and 5 of 90946-20-6 are versatile synthetic handles. As demonstrated by Vereshchagin et al., 2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitriles are synthons for functionally substituted cyclopropanes and spiro compounds [1]. The nitriles can be hydrolyzed to carboxylic acids or amides, reduced to amines, or converted to tetrazoles. The N-methyl protection prevents unwanted side reactions at the imide nitrogen during these transformations. The electrocatalytic one-pot synthesis achieving 80–98% yield supports scalable access [1].

Crystallography Standard and Analytical Reference Material

90946-20-6 has been characterized by single-crystal X-ray crystallography, with updated 1H NMR, 13C NMR, and IR spectroscopic data reported in Molbank (2024) [1]. Its zero rotatable bonds and rigid bicyclic structure favor well-ordered crystal packing, making it suitable as a crystallography standard. The melting point and thermophysical data provide benchmarks for purity assessment. Procurement of 90946-20-6 from vendors supplying this well-characterized material ensures batch-to-batch consistency for analytical method development.

Process Chemistry Scale-Up of Guareschi Imide Cyclization

For process R&D groups developing scalable routes to 3-azabicyclo[3.1.0]hexane derivatives, 90946-20-6 represents a specific substrate for benchmarking the electrocatalytic cascade cyclization methodology. The reported 30-minute reaction time, neutral conditions, and 80–98% yield under electrocatalytic conditions [1] offer advantages over traditional two-step halogenation/base protocols that generate complex mixtures. The density difference of 90946-20-6 (1.39 g/cm³ vs. 1.44 g/cm³ for the 6,6-dimethyl analog) [2] [3] provides a quantitative parameter for monitoring reaction progress and optimizing workup procedures.

Quote Request

Request a Quote for 3,6,6-Trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.